methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate
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Overview
Description
Methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives
Biological Activity
Methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate, a compound derived from the chromene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The chromene scaffold is known for its versatility in medicinal chemistry, often leading to various biological activities.
1. Anticancer Activity
Research indicates that compounds with the chromene structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2H-chromenes can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of tubulin polymerization : This leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells .
- Caspase activation : Specific analogs trigger caspase-dependent pathways, promoting DNA fragmentation and cell death .
Table 1: Anticancer Activity of Chromene Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
7-Methyl-2-oxo-4-propylchromene | MCF-7 (breast cancer) | 15.5 | Tubulin inhibition |
4H-chromen derivatives | Various | <20 | Caspase activation |
2. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies suggest that this compound exhibits considerable free radical scavenging activity. This is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .
3. Anticholinesterase Activity
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that certain derivatives showed promising inhibition of AChE with IC50 values comparable to known inhibitors .
Table 2: AChE Inhibition Potency
Compound | IC50 (µM) | Reference |
---|---|---|
Methyl 2-[(7-methyl-2-oxo-4-propylchromen)] | 10.4 | |
Standard AChE Inhibitor | 5.0 | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites on enzymes like AChE and cyclooxygenase, inhibiting their activity and leading to therapeutic effects.
- Cell Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly through modulation of caspase activity and cell cycle regulators.
Case Studies
A notable study explored the effects of a series of chromene derivatives on cancer cell lines, revealing that specific modifications on the chromene scaffold enhanced anticancer activity significantly. The study utilized both in vitro assays and molecular docking studies to elucidate interactions at the molecular level .
Properties
IUPAC Name |
methyl 2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-8-16-13-19(23)26-17-11-14(2)12-18(20(16)17)27-21(22(24)25-3)15-9-6-5-7-10-15/h5-7,9-13,21H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAZOABOJOZVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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